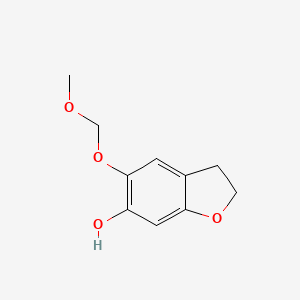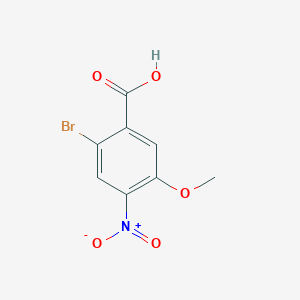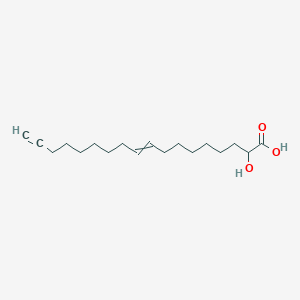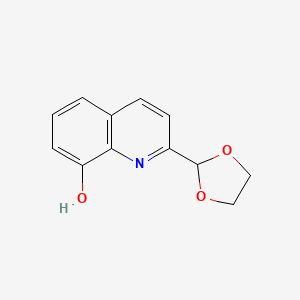
5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol: is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Hydroxylation: The hydroxyl group at the 6-position can be introduced via selective oxidation or hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding a simpler benzofuran derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzofuran-6-one derivatives.
Reduction: Formation of 2,3-dihydro-1-benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential antimicrobial properties that can be explored for pharmaceutical applications.
Medicine:
Drug Development: Used in the development of new therapeutic agents targeting specific biological pathways.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Modulation: Altering the activity of key signaling pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2,3-dihydro-1-benzofuran: Lacks the methoxymethoxy group, making it less versatile in chemical reactions.
6-Hydroxy-2,3-dihydro-1-benzofuran: Similar structure but lacks the methoxymethoxy group, affecting its reactivity and applications.
5-Methoxy-6-hydroxy-2,3-dihydro-1-benzofuran: Combines both functional groups but may have different reactivity and biological activity.
Uniqueness:
Functional Groups: The presence of both methoxymethoxy and hydroxyl groups provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups may enhance its biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
5-(methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H12O4/c1-12-6-14-10-4-7-2-3-13-9(7)5-8(10)11/h4-5,11H,2-3,6H2,1H3 |
InChI-Schlüssel |
MWOALTOTWSRGBK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C2C(=C1)CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)

![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)
![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)

amino}benzaldehyde](/img/structure/B13869230.png)


![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)


![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)

